Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride
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Overview
Description
Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the benzyl and dimethylamino groups. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of substituted oxetane derivatives.
Scientific Research Applications
Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of oxetane-containing molecules on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate
- Dimethylamino oxetane derivatives
- Benzyl oxetane derivatives
Uniqueness
Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride is unique due to the presence of both the benzyl and dimethylamino groups, which can impart distinct chemical and biological properties. The oxetane ring also contributes to its uniqueness, as it can undergo specific reactions that are not possible with other cyclic ethers.
Properties
IUPAC Name |
benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-15(2)14(10-17-11-14)8-13(16)18-9-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROZMMBNYNZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(COC1)CC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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